molecular formula C14H8ClN2+ B13874318 N-(4-chloro-2-cyanophenyl)benzonitrilium

N-(4-chloro-2-cyanophenyl)benzonitrilium

Cat. No.: B13874318
M. Wt: 239.68 g/mol
InChI Key: WQGDCIZEAQXAPI-UHFFFAOYSA-N
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Description

N-(4-chloro-2-cyanophenyl)benzonitrilium is an organic compound with the molecular formula C14H9ClN2O It is a derivative of benzonitrile, characterized by the presence of a chloro and a cyano group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-cyanophenyl)benzonitrilium typically involves the reaction of 4-chlorobenzonitrile with benzonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-cyanophenyl)benzonitrilium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-cyanophenyl)benzonitrilium has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-cyanophenyl)benzonitrilium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2-cyanophenyl)benzonitrilium is unique due to the presence of both chloro and cyano groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C14H8ClN2+

Molecular Weight

239.68 g/mol

IUPAC Name

N-(4-chloro-2-cyanophenyl)benzonitrilium

InChI

InChI=1S/C14H8ClN2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H/q+1

InChI Key

WQGDCIZEAQXAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#[N+]C2=C(C=C(C=C2)Cl)C#N

Origin of Product

United States

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